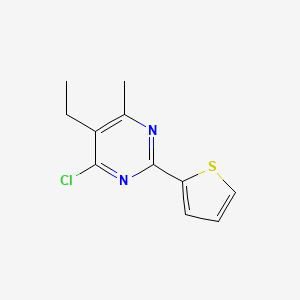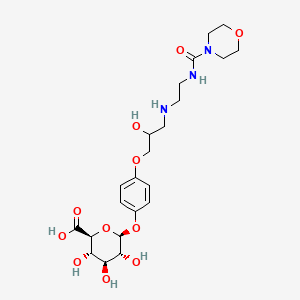![molecular formula C39H82NO6P B13403074 Phosphoric acid, mono[2,3-bis(hexadecyloxy)propyl] mono[2-(dimethylamino)ethyl] ester, (R)- CAS No. 94825-53-3](/img/structure/B13403074.png)
Phosphoric acid, mono[2,3-bis(hexadecyloxy)propyl] mono[2-(dimethylamino)ethyl] ester, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, mono[2,3-bis(hexadecyloxy)propyl] mono[2-(dimethylamino)ethyl] ester, ®-, also known as 2-Aminoethyl (2R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate, is a complex organic compound with the molecular formula C37H78NO6P and a molecular mass of 663.99 g/mol . This compound is a derivative of phosphoric acid and is characterized by the presence of long alkyl chains and an aminoethyl group.
Méthodes De Préparation
The synthesis of phosphoric acid, mono[2,3-bis(hexadecyloxy)propyl] mono[2-(dimethylamino)ethyl] ester, ®- involves several steps. One common synthetic route includes the esterification of phosphoric acid with 2,3-bis(hexadecyloxy)propanol and 2-(dimethylamino)ethanol under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the esterification process . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Phosphoric acid, mono[2,3-bis(hexadecyloxy)propyl] mono[2-(dimethylamino)ethyl] ester, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphoric acid esters.
Substitution: The aminoethyl group can undergo substitution reactions with halogenating agents, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Phosphoric acid, mono[2,3-bis(hexadecyloxy)propyl] mono[2-(dimethylamino)ethyl] ester, ®- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in the formation of phospholipids and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of phosphoric acid, mono[2,3-bis(hexadecyloxy)propyl] mono[2-(dimethylamino)ethyl] ester, ®- involves its interaction with molecular targets such as enzymes and receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function. It can also interact with specific proteins, modulating their activity and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Phosphoric acid, mono[2,3-bis(hexadecyloxy)propyl] mono[2-(dimethylamino)ethyl] ester, ®- can be compared with other similar compounds, such as:
Phosphoric acid, mono[2,3-bis(octadecyloxy)propyl] mono(2-bromoethyl) ester, ®-: This compound has longer alkyl chains and a bromoethyl group, which may result in different chemical properties and applications.
Bis(2-ethylhexyl) phosphate: This compound has shorter alkyl chains and is commonly used as a plasticizer and extraction agent.
Phosphoric acid, mono[2-(acetyloxy)-3-(hexadecyloxy)propyl]monomethyl ester: This compound has an acetyloxy group, which may influence its reactivity and applications.
Propriétés
Numéro CAS |
94825-53-3 |
|---|---|
Formule moléculaire |
C39H82NO6P |
Poids moléculaire |
692.0 g/mol |
Nom IUPAC |
[(2R)-2,3-dihexadecoxypropyl] 2-(dimethylamino)ethyl hydrogen phosphate |
InChI |
InChI=1S/C39H82NO6P/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-43-37-39(38-46-47(41,42)45-36-33-40(3)4)44-35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h39H,5-38H2,1-4H3,(H,41,42)/t39-/m1/s1 |
Clé InChI |
UNXRFQRGPLOZED-LDLOPFEMSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCCN(C)C)OCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCN(C)C)OCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


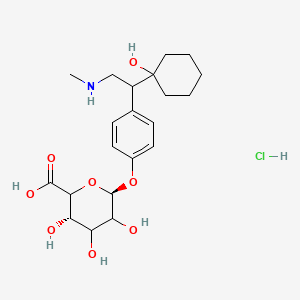
![2-pyrrolidin-2-yl-5-[4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazole;tetrahydrochloride](/img/structure/B13403006.png)
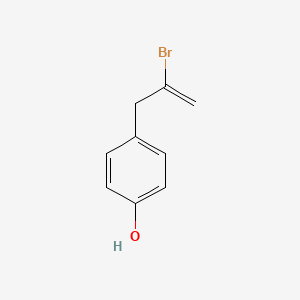
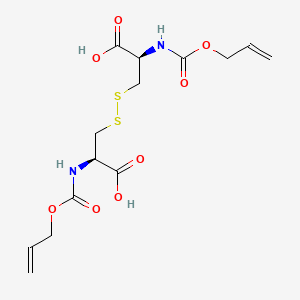
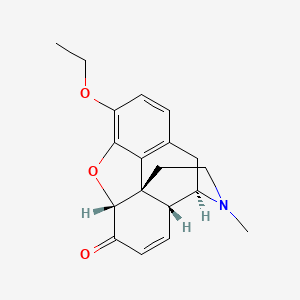
![2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate](/img/structure/B13403026.png)
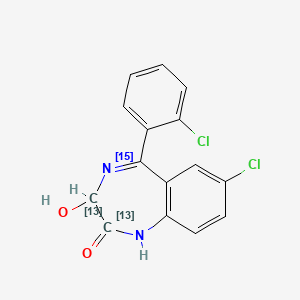
![2-[(2-Methoxyacetyl)(2-methoxy-1-methyl-2-oxoethyl)amino]-3-methylbenzoic Acid](/img/structure/B13403031.png)
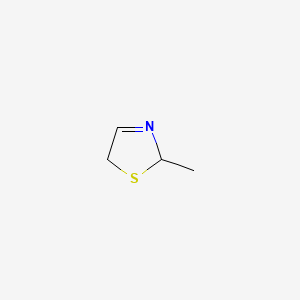
![tert-butyl (3S,5S,6R)-3-[2-(oxiran-2-yl)ethyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B13403034.png)
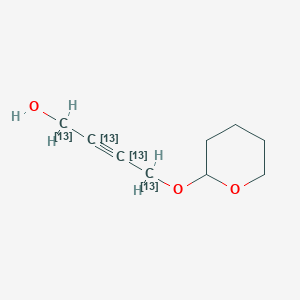
![4-hydroxy-9,10-dioxo-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-2-carboxylic acid](/img/structure/B13403058.png)
